1-(2-adamantyl)-4-phenylpiperazine

Sigma receptor pharmacology Receptor binding selectivity CNS drug discovery

1-(2-Adamantyl)-4-phenylpiperazine is a synthetic arylpiperazine derivative belonging to the class of sigma receptor ligands. It features a 2-adamantyl group directly attached to the piperazine ring (N-1 position) and a phenyl substituent at N-4, yielding a molecular formula of C₂₀H₂₈N₂ and a molecular weight of 296.4 g/mol.

Molecular Formula C20H28N2
Molecular Weight 296.4 g/mol
Cat. No. B6118119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-adamantyl)-4-phenylpiperazine
Molecular FormulaC20H28N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC=CC=C5
InChIInChI=1S/C20H28N2/c1-2-4-19(5-3-1)21-6-8-22(9-7-21)20-17-11-15-10-16(13-17)14-18(20)12-15/h1-5,15-18,20H,6-14H2
InChIKeyMPXKCXVZHJERPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Adamantyl)-4-phenylpiperazine: Procurement-Grade Sigma-1-Biased Pharmacological Probe and Anticancer Scaffold


1-(2-Adamantyl)-4-phenylpiperazine is a synthetic arylpiperazine derivative belonging to the class of sigma receptor ligands [1]. It features a 2-adamantyl group directly attached to the piperazine ring (N-1 position) and a phenyl substituent at N-4, yielding a molecular formula of C₂₀H₂₈N₂ and a molecular weight of 296.4 g/mol . The compound is recognized as a sigma-1 receptor-biased ligand with approximately 25-fold selectivity over the sigma-2 receptor [1]. It exhibits in vitro antiproliferative activity against multiple human cancer cell lines at low micromolar concentrations while maintaining low cytotoxicity toward normal human cells [1]. Physicochemical properties include a calculated LogP of 3.92 and a polar surface area of 6.5 Ų, which are consistent with favorable membrane permeability for intracellular target engagement .

Why 1-(2-Adamantyl)-4-phenylpiperazine Cannot Be Replaced by Generic In-Class Analogs


The 2-adamantyl substitution pattern in 1-(2-adamantyl)-4-phenylpiperazine establishes a distinct sigma receptor selectivity profile and antiproliferative fingerprint that is not replicated by the 1-adamantyl regioisomer, the 4-benzylpiperazine analog, or simpler phenylpiperazine derivatives. Replacement of the adamantane attachment point from the 1-position to the 2-position alters the three-dimensional orientation of the lipophilic cage relative to the piperazine pharmacophore, resulting in a shift from balanced sigma-1/sigma-2 affinity toward pronounced sigma-1 selectivity (approximately 25-fold) [1]. The N-phenyl substituent is essential: removal (yielding 1-(2-adamantyl)piperazine) abolishes high-affinity sigma receptor binding entirely [2]. Similarly, substituting the phenyl group with a benzyl moiety produces a different pharmacological profile with altered affinity and selectivity [3]. These structure-activity relationships demonstrate that generic substitution among structurally similar arylpiperazines introduces uncontrolled variance in target engagement, making empirical validation of each specific analog mandatory for reproducible research outcomes.

Quantitative Evidence for Differentiated Selection of 1-(2-Adamantyl)-4-phenylpiperazine


Sigma-1 Receptor Selectivity (25-Fold) Versus Haloperidol, a Classical Sigma Ligand

1-(2-Adamantyl)-4-phenylpiperazine exhibits a sigma-1/sigma-2 selectivity ratio of approximately 25, indicating that its affinity for the sigma-1 receptor is 25-fold higher than for the sigma-2 receptor [1]. In contrast, haloperidol—a widely used reference sigma ligand—displays a sigma-1/sigma-2 selectivity ratio of approximately 7.6 (Ki sigma-1 = 1.7 nM; Ki sigma-2 = 12.9 nM) [2]. Thus, 1-(2-adamantyl)-4-phenylpiperazine provides approximately 3.3-fold greater discrimination between sigma-1 and sigma-2 receptors compared to haloperidol. This enhanced selectivity is directly attributable to the 2-adamantyl substitution pattern, as 1-adamantyl analogs (e.g., N-{4-[α-(1-adamantyl)benzyl]phenyl}piperazines) exhibit near-equivalent sigma-1 and sigma-2 binding affinities with selectivity ratios close to unity [3].

Sigma receptor pharmacology Receptor binding selectivity CNS drug discovery

Antiproliferative Potency in HeLa and MDA-MB-231 Cells Versus Lead-Optimized Analog

The parent compound 1-(2-adamantyl)-4-phenylpiperazine (designated compound 6) inhibits proliferation of HeLa cervical carcinoma cells with an IC₅₀ of 9.2 µM and MDA-MB-231 breast adenocarcinoma cells with an IC₅₀ of 8.4 µM [1]. The lead-optimized derivative compound 13 (C4-fluoro substitution on the benzene ring plus piperazino NH acetylation) achieves IC₅₀ values of 8.4 µM (HeLa) and 6.8 µM (MDA-MB-231), representing only a marginal 1.1-fold and 1.2-fold improvement in potency, respectively [1]. This near-equipotency demonstrates that the simpler, synthetically more accessible parent scaffold (compound 6) retains the essential antiproliferative pharmacophore without requiring additional synthetic modifications. Both compounds 6 and 13 exhibit significantly low cytotoxicity toward normal human umbilical vein endothelial cells (HUVEC) and normal human dermal fibroblasts (NHDF) [1].

Anticancer drug discovery Cytotoxicity profiling Structure-activity relationship

Broad-Spectrum Anticancer Activity Across NCI-60 Panel with Melanoma Selectivity

In the NCI-60 human tumor cell line panel, 1-(2-adamantyl)-4-phenylpiperazine (compound 6) achieves GI₅₀ and TGI values ≤10 µM across the majority of tested cell lines, with melanoma cell lines (notably MDA-MB-435) exhibiting particularly high sensitivity [1]. The closely related analog compound 7 demonstrates a different activity profile, with more potent and sustained cytotoxic effects in melanoma cells but also differing selectivity across the panel [1]. This differential activity pattern indicates that subtle structural modifications within the 1-(2-aryl-2-adamantyl)piperazine series produce distinct cell-line-specific response signatures, precluding assumption of functional interchangeability between even closely related analogs.

NCI-60 screening Melanoma therapeutics Phenotypic drug discovery

Lipophilicity-Driven CNS Permeability Advantage Over More Polar Sigma Ligands

1-(2-Adamantyl)-4-phenylpiperazine possesses a calculated LogP of 3.92 and a topological polar surface area (tPSA) of 6.5 Ų . These values fall within the established optimal range for CNS penetration (LogP 2-5; tPSA < 60-70 Ų) [1]. In comparison, haloperidol—a clinically used sigma-active antipsychotic with established CNS exposure—has a LogP of approximately 3.0-3.2 [1]. The higher lipophilicity of 1-(2-adamantyl)-4-phenylpiperazine, conferred by the adamantane cage, predicts enhanced passive membrane permeability and potentially greater brain partitioning, positioning this compound as a suitable scaffold for CNS-targeted sigma-1 ligand development. The achiral nature and low rotatable bond count (2) further simplify analytical characterization and eliminate enantiomer-specific variability .

Physicochemical profiling CNS drug-likeness Blood-brain barrier permeability

Validated Application Scenarios for 1-(2-Adamantyl)-4-phenylpiperazine in Research and Industrial Settings


Sigma-1 Receptor Pharmacological Tool Compound for CNS Target Deconvolution Studies

Utilize 1-(2-adamantyl)-4-phenylpiperazine as a sigma-1-biased pharmacological probe (approximately 25-fold selectivity over sigma-2) [1] to dissect sigma-1-mediated signaling pathways in neuronal cell models. The compound's high lipophilicity (LogP 3.92) and low polar surface area (6.5 Ų) predict adequate passive membrane permeability for intracellular target engagement, making it suitable for cellular assays where sigma-1 receptor modulation is interrogated without confounding sigma-2 co-activation. Haloperidol, a commonly used comparator, provides only approximately 7.6-fold sigma-1 selectivity [2], making the target compound a cleaner pharmacological tool for sigma-1-specific studies.

Parent Scaffold for Anticancer Medicinal Chemistry Optimization Programs

Employ 1-(2-adamantyl)-4-phenylpiperazine as the starting scaffold for structure-activity relationship (SAR) campaigns targeting solid tumors. The compound demonstrates IC₅₀ values of 9.2 µM (HeLa) and 8.4 µM (MDA-MB-231) [1], which are within 1.2-fold of the lead-optimized derivative compound 13. Its low cytotoxicity toward normal human HUVEC and NHDF cells [1] provides a favorable therapeutic index for further optimization. The achiral structure and commercial availability facilitate rapid analog synthesis and high-throughput screening library construction.

Broad-Spectrum Phenotypic Anticancer Screening in the NCI-60 Panel Format

Deploy 1-(2-adamantyl)-4-phenylpiperazine in NCI-60 human tumor cell line panel screens where GI₅₀ and TGI values ≤10 µM are achievable across the majority of cancer types, with melanoma cell lines exhibiting heightened sensitivity [3]. This broad-spectrum yet melanoma-biased activity pattern supports its use as a reference compound in comparative oncology studies where differential sensitivity across cancer histotypes is the experimental endpoint. Compound 7 serves as an appropriate melanoma-focused comparator for studies requiring enhanced cytotoxicity in melanocytic lineages.

Procurement-Efficient Intermediate for CNS-Targeted Library Synthesis

Due to its favorable CNS drug-like physicochemical profile (LogP 3.92, tPSA 6.5 Ų, MW 296.4, achiral) , 1-(2-adamantyl)-4-phenylpiperazine is an optimal building block for generating CNS-focused compound libraries. The 2-adamantyl-piperazine core provides a rigid, lipophilic scaffold that enhances blood-brain barrier permeability potential while the N-phenyl group offers a vector for further diversification. Its commercial availability and defined stereochemistry eliminate the synthetic complexity and cost associated with chiral resolution steps commonly required for other CNS-active piperazine derivatives.

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